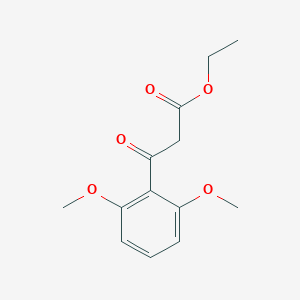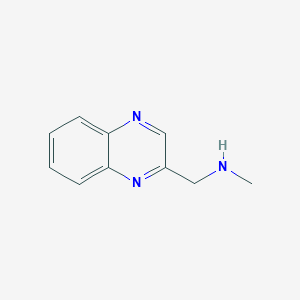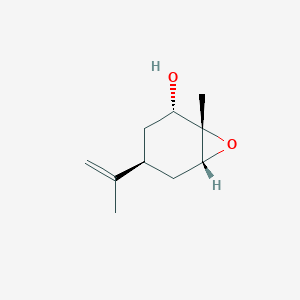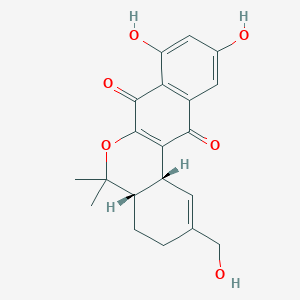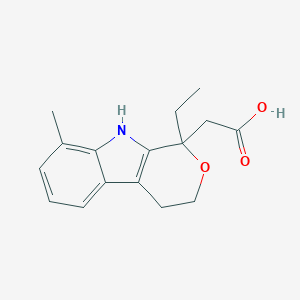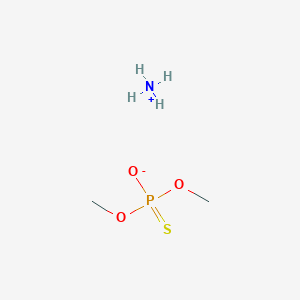![molecular formula C19H14O7 B143466 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 656229-81-1](/img/structure/B143466.png)
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is a natural product derived from the plant species Melia azedarach. This compound has been studied extensively due to its potential applications in a wide range of fields, including medicine, agriculture, and chemical synthesis.
Applications De Recherche Scientifique
Advanced Oxidation Processes
Studies on advanced oxidation processes (AOPs) highlight the degradation of pharmaceuticals and organic compounds in water, indicating potential applications in environmental remediation and water treatment. For instance, a review on the degradation of acetaminophen by AOPs discusses the generation of various by-products and their biotoxicity, which could relate to the environmental fate of complex organic compounds like the one (Qutob et al., 2022).
Phytochemistry and Biological Relevance
Research on phenylethanoid glycosides and iridoids emphasizes the purification and biological activities of plant secondary metabolites. This suggests potential applications in drug discovery and the development of natural products with health benefits (Luca et al., 2019).
Antioxidant Properties and Structure-Activity Relationships
The investigation of hydroxycinnamic acids (HCAs) and their antioxidant properties provides insights into the structure-activity relationships of phenolic compounds. Such studies are crucial for designing molecules with enhanced biological activities, potentially including derivatives of the compound (Razzaghi-Asl et al., 2013).
Synthetic Approaches to Functionalized Coumarins
Research on the synthesis of unsymmetrically substituted dihydroxycoumarins sheds light on strategies for selective chemical modification, which could be relevant for modifying and studying the properties of similar complex organic molecules (Fatykhov et al., 2020).
Antioxidant Evaluation of Isoxazolone Derivatives
The study of isoxazolone derivatives and their significant biological properties, including antioxidant evaluation, suggests potential pharmaceutical applications for compounds with similar structural features (Laroum et al., 2019).
Applications and Production of Acetol
A review on acetol, discussing its applications as organic intermediates and its production from glycerol, hints at the relevance of chemical intermediates in synthesizing valuable compounds and in industrial processes (Mohamad et al., 2011).
Mécanisme D'action
Target of Action
4’,5-Di-O-acetyl Genistein, also known as [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, primarily targets protein-tyrosine kinase and DNA topoisomerase-II . These enzymes play crucial roles in cell growth and DNA replication, respectively, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their activity. By inhibiting protein-tyrosine kinase, it can prevent the phosphorylation of proteins involved in cell signaling pathways, thereby disrupting cell growth . Similarly, by inhibiting DNA topoisomerase-II, it interferes with the process of DNA replication, which can lead to cell cycle arrest .
Biochemical Pathways
The inhibition of protein-tyrosine kinase and DNA topoisomerase-II affects several biochemical pathways. These include pathways involved in cell cycle regulation , apoptosis , and angiogenesis . The disruption of these pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, respectively .
Pharmacokinetics
Genistein, a related compound, is known to be present in soy and soy-based food products . The consumption of these foods can lead to the intake of genistein and possibly its derivatives .
Result of Action
The result of the action of 4’,5-Di-O-acetyl Genistein is the potential induction of apoptosis , cell cycle arrest , as well as antiangiogenic , antimetastatic , and anti-inflammatory effects . These effects can contribute to its potential anticancer activity .
Action Environment
The action, efficacy, and stability of 4’,5-Di-O-acetyl Genistein can be influenced by various environmental factors. For instance, the consumption of soy and soy-based food products, which are regularly consumed in some Asian countries, can affect the intake and bioavailability of genistein and its derivatives
Propriétés
IUPAC Name |
[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSZMILWBHUEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Di-O-acetyl Genistein | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

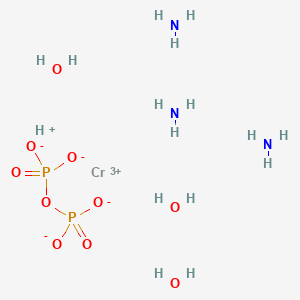
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)
![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)
